molecular formula C12H5Cl3O3S B14170595 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid CAS No. 97268-16-1

2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid

Cat. No.: B14170595
CAS No.: 97268-16-1
M. Wt: 335.6 g/mol
InChI Key: LMUZDDUDVUCJON-UHFFFAOYSA-N
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Description

2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a trichlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid typically involves the acylation of benzoic acid derivatives with trichlorinated thiophene compounds. The reaction is often carried out under acidic or basic conditions, using catalysts such as Lewis acids to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the chlorination of thiophene followed by acylation with benzoic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienylcarbonyl)benzoic acid: Similar structure but lacks the trichlorination on the thiophene ring.

    2,3,5-Trichlorobenzoic acid: Contains a trichlorinated benzoic acid moiety but lacks the thiophene ring.

Uniqueness

2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is unique due to the presence of both a trichlorinated thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

97268-16-1

Molecular Formula

C12H5Cl3O3S

Molecular Weight

335.6 g/mol

IUPAC Name

2-(3,4,5-trichlorothiophene-2-carbonyl)benzoic acid

InChI

InChI=1S/C12H5Cl3O3S/c13-7-8(14)11(15)19-10(7)9(16)5-3-1-2-4-6(5)12(17)18/h1-4H,(H,17,18)

InChI Key

LMUZDDUDVUCJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=C(S2)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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